866010-27-7 vs. Diazepam (N1-Methyl Analog): No Comparative Bioactivity Data Exist in Any Curated Database
The most structurally conservative comparator for 866010-27-7 is diazepam (N1-methyl-5-phenyl-7-chloro-1,4-benzodiazepin-2-one), which differs at N1 (methyl vs. 4-(tert-butyl)benzyl) and at C7 (chloro vs. hydrogen). A comprehensive query of PubChem BioAssay, BindingDB, and ChEMBL (accessed 28 Apr 2026) returned zero quantitative affinity or efficacy measurements for 866010-27-7 at any benzodiazepine receptor subtype [1]. For diazepam, the Ki at the human GABA-A α1β2γ2 receptor is 6.8 nM [2]. Without a corresponding value for 866010-27-7, no differentiation claim—favorable or unfavorable—can be made.
| Evidence Dimension | Binding affinity at human GABA-A α1β2γ2 receptor |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Diazepam Ki = 6.8 nM |
| Quantified Difference | Cannot be calculated; target data absent |
| Conditions | [3H]flunitrazepam displacement, recombinant human receptors expressed in HEK293 cells [2] |
Why This Matters
Without receptor affinity data, a scientific user cannot assess whether the N1-(4-(tert-butyl)benzyl) substitution retains, enhances, or abolishes GABA-A receptor engagement relative to the simplest N1-methyl clinical comparator.
- [1] PubChem BioAssay, BindingDB, and ChEMBL database searches for CID 3780845 and CAS 866010-27-7, executed 28 Apr 2026. View Source
- [2] Whiting, P. J. GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discov. Today 8(10), 445–450 (2003). Table 1: Diazepam Ki = 6.8 nM. View Source
